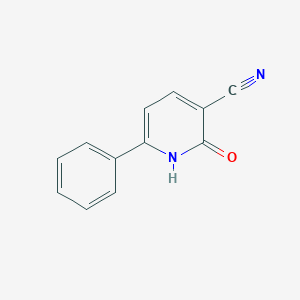

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-6-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUZHAVCKLQHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293746 | |

| Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43083-13-2 | |

| Record name | 1,2-Dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91858 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 43083-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43083-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

This technical guide provides a comprehensive overview of the synthesis pathways for 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, also known as 3-cyano-6-phenyl-2-pyridone, belongs to the class of 3-cyanopyridones. These scaffolds are pivotal in drug discovery due to their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Their unique electronic and structural features also make them valuable in the development of novel materials. The synthesis of these compounds is typically achieved through multi-component reactions, which offer advantages in terms of efficiency and atom economy.

Core Synthesis Pathways

The predominant method for synthesizing 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is through a one-pot, multi-component reaction. This approach generally involves the condensation of a chalcone (or its precursors, an aromatic aldehyde and an acetophenone), an active methylene nitrile such as cyanoacetamide, and a base. The reaction proceeds through a cascade of classical organic reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, often followed by an oxidation or aromatization step.[2][3]

A common variation involves the reaction of benzaldehyde, acetophenone, and cyanoacetamide in the presence of a suitable base and solvent. This can be considered a four-component reaction if the chalcone is formed in situ.

Experimental Protocols and Data

This section details the experimental procedures for the key synthesis pathways of the title compound and its derivatives. Quantitative data are summarized in the subsequent tables for comparative analysis.

Protocol 1: Synthesis via Chalcone and Cyanoacetamide with a Basic Catalyst

This protocol describes a two-step process where the chalcone is first synthesized and then reacted with cyanoacetamide.

Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one) A general and efficient method for chalcone synthesis is the Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.[4][5][6]

-

Procedure: To a solution of benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol, an aqueous solution of 40% NaOH is added dropwise at a low temperature (e.g., 10 °C). The mixture is stirred for a specified time, typically a few hours, at room temperature. The resulting precipitate is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure chalcone.[6]

Step 2: Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile The purified chalcone is then reacted with cyanoacetamide.

-

Procedure: A mixture of chalcone (1 equivalent), 2-cyanoacetamide (typically a slight excess, e.g., 1.05 equivalents), and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic amount, e.g., 0.2 equivalents) is dissolved in a high-boiling polar aprotic solvent like DMSO. The reaction mixture is heated in a sealed tube. An oxidizing agent, such as elemental sulfur, can be added to facilitate the final aromatization step, which may require a higher temperature.[1] After cooling, the product is precipitated by adding a non-solvent like methanol, filtered, and washed to obtain the crude product, which can be further purified by recrystallization.[1]

Protocol 2: One-Pot Synthesis from Aldehyde, Ketone, and Cyanoacetamide

This protocol outlines a more streamlined one-pot synthesis, which is often preferred for its efficiency.

-

Procedure: A mixture of an appropriate acetophenone (e.g., acetophenone itself), an aromatic aldehyde (e.g., benzaldehyde), cyanoacetamide or ethyl cyanoacetate, and ammonium acetate is refluxed in a solvent like ethanol.[7] The ammonium acetate serves as both a catalyst and a source of ammonia for the cyclization step. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized.[8][9] Piperidine can also be used as a catalyst in an ethanol medium.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its substituted analogs.

Table 1: Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles

| 4-Substituent | 6-Substituent | Yield (%) | Melting Point (°C) | Reference |

| Phenyl | Phenyl | 96 | 298-300 | [10] |

| p-Tolyl | Phenyl | 90 | 215-216 | [10] |

| 4-Methoxyphenyl | Phenyl | 85 | 295-297 | [10] |

| 4-Chlorophenyl | Naphthalen-1-yl | 88 | 184-186 | [8][9] |

| Thiophen-2-yl | Naphthalen-1-yl | 81 | 262-264 | [8][9] |

Table 2: Reaction Conditions for the Synthesis of 2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles

| Reactants (Aldehyde, Ketone, Nitrile Source) | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde, Acetophenone, Ethyl Cyanoacetate | Ammonium Acetate | Ethanol | Reflux | Not Specified | High | [7] |

| 4-Chlorobenzaldehyde, 1-(Naphthalen-1-yl)ethanone, Ethyl Cyanoacetate | Ammonium Acetate, Piperidine | Ethanol | Ambient | Not Specified | 88 | [8][9] |

| Chalcone, Cyanoacetamide | DABCO, Elemental Sulfur | DMSO | 80 °C then 120 °C | 2 h then 24 h | Good | [1] |

| Aromatic Aldehydes, N-alkyl-2-cyanoacetamides, Malononitrile | K₂CO₃ | Ethanol | Reflux (Microwave) | 1-4 h | 65-77 | [11] |

Mechanistic Pathway and Visualization

The synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile via a one-pot reaction of benzaldehyde, acetophenone, and cyanoacetamide with a base catalyst is believed to proceed through the following logical steps.

Caption: Reaction pathway for the one-pot synthesis.

The experimental workflow for a typical one-pot synthesis can be visualized as a series of sequential steps from combining reactants to isolating the final product.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is well-established, with one-pot multi-component reactions being the most efficient and common approach. These methods offer high yields and operational simplicity. The choice of reactants, catalysts, and reaction conditions can be tailored to achieve desired substitutions on the pyridone ring, enabling the creation of diverse chemical libraries for drug discovery and materials science applications. This guide provides the foundational knowledge and practical protocols for the successful synthesis and further exploration of this important class of heterocyclic compounds.

References

- 1. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of the core scaffold, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. It details generalized experimental protocols for its synthesis and analysis based on common methodologies for this class of compounds. Furthermore, this guide explores the biological activities of structurally related analogs, with a particular focus on their role as inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, a key mediator of inflammatory responses.

Physicochemical Properties

The core compound, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, also known by its tautomeric name 2-hydroxy-6-phenylnicotinonitrile, possesses the following identifiers:

While specific experimental data for the unsubstituted title compound are not extensively available in the public domain, the general characteristics can be inferred from its structure and data from closely related analogs. It is expected to be a solid at room temperature with a relatively high melting point, a common feature for this class of compounds.

Table 1: Physicochemical Data for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and Related Analogs

| Property | 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (Parent Compound) | 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile (Analog) | 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Analog) |

| Melting Point (°C) | Data not available | 298-300 | 270 |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP | Data not available | Data not available | Data not available |

Note: The data for analogs are provided for comparative purposes and suggest that the parent compound is a high-melting solid. The lack of available data highlights an opportunity for further experimental characterization.

Experimental Protocols

Synthesis

The synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives is commonly achieved through a one-pot, multicomponent reaction, which is an efficient strategy in combinatorial chemistry.[2] The general approach involves the condensation of an aromatic ketone, an aromatic aldehyde (or in the case of the title compound, a precursor that can provide the phenyl group at the 6-position), a compound containing an active methylene group (such as ethyl cyanoacetate or malononitrile), and a source of ammonia (typically ammonium acetate).

General Protocol for the Synthesis of 2-Oxo-diaryl-1,2-dihydropyridine-3-carbonitriles:

-

Reactant Mixture: In a round-bottom flask, combine the appropriate acetophenone (1 mmol), an aromatic aldehyde (1 mmol), ethyl cyanoacetate or malononitrile (1 mmol), and an excess of ammonium acetate (e.g., 6-8 mmol).

-

Solvent: Add a suitable solvent, such as ethanol or glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the reaction mixture can be poured into ice water to induce precipitation.

-

Purification: The crude product is then washed with water and a cold solvent like ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure. For example, in related compounds, a characteristic singlet for the pyridone ring proton is observed, along with signals for the aromatic protons. The NH proton of the pyridone ring often appears as a broad singlet at a downfield chemical shift.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the NH group (around 3100-3400 cm⁻¹), the nitrile group (C≡N, around 2220 cm⁻¹), and the carbonyl group (C=O, around 1650 cm⁻¹) of the pyridone ring are expected.[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Biological Activity and Signaling Pathways

While the specific biological activity of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is not extensively documented, numerous studies have demonstrated that its derivatives possess a range of biological activities, including antiproliferative and anti-inflammatory effects. A notable target for this class of compounds is the p38α mitogen-activated protein kinase (MAPK).[2]

Inhibition of p38α MAP Kinase

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Several 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α MAPK, with some exhibiting IC₅₀ values in the nanomolar range.[2] This inhibitory activity blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making these compounds attractive candidates for the development of anti-inflammatory drugs.[4]

The p38α MAPK Signaling Pathway

The p38α MAPK signaling cascade is a three-tiered kinase pathway. It is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. The MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. Finally, MKK3/6 phosphorylates and activates p38α MAPK. Activated p38α then phosphorylates a range of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors (e.g., ATF2, CREB), which ultimately regulate the expression of genes involved in inflammation and other cellular processes.

Below is a diagram illustrating the key components of the p38α MAPK signaling pathway.

References

- 1. 43083-13-2|2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its Derivatives: A Technical Guide

This technical guide offers an in-depth analysis of the crystal structure of pyridone derivatives, focusing on the core 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold. Due to the extensive and publicly available data, this paper will use 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile as a primary exemplar for a detailed crystallographic examination. The principles and methodologies described herein are broadly applicable to other analogs within this significant class of heterocyclic compounds, which are pivotal in materials chemistry and drug discovery.[1]

Quantitative Crystallographic Data

The crystallographic data provides a quantitative description of the molecule's three-dimensional structure. The following tables summarize the key parameters from the single-crystal X-ray diffraction analysis of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.[1]

Table 1: Crystal Data and Structure Refinement

This table outlines the fundamental parameters of the crystal lattice and the details of the X-ray diffraction experiment and data refinement.

| Parameter | Value |

| Chemical Formula | C₂₂H₁₄N₂O |

| Formula Weight | 322.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0333 (3) |

| b (Å) | 16.5869 (5) |

| c (Å) | 10.1345 (3) |

| α (°) | 90 |

| β (°) | 107.493 (3) |

| γ (°) | 90 |

| Volume (ų) | 1608.21 (8) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Reflections collected | 10928 |

| Independent reflections | 2963 |

| R_int | 0.024 |

| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.103 |

| R indices (all data) | R₁ = 0.057, wR₂ = 0.113 |

Table 2: Supramolecular Interactions

The crystal packing is stabilized by a combination of hydrogen bonds and π–π stacking interactions, which are crucial for the overall supramolecular assembly.[1]

| Interaction Type | Donor–H···Acceptor | D···A (Å) | H···A (Å) | D–H···A (°) | Symmetry Code |

| Hydrogen Bond | N1–H1···O1 | 2.872 (2) | 2.02 | 173 | (i) −x + 2, −y + 1, −z + 1 |

| Interaction Type | Centroid···Centroid | Distance (Å) | Slippage (Å) | Symmetry Code |

| π–π Stacking | Cg1···Cg2 | 3.991 (1) | 1.968 (3) | (ii) x − 1, y, z |

| π–π Stacking | Cg3···Cg3 | 3.679 (5) | 1.487 (3) | (iii) −x + 2, −y + 2, −z + 1 |

| Cg1 = Lactam N1–C6 ring; Cg2 = Phenylene C42–C49 ring; Cg3 = Phenyl C60–C65 ring. |

Experimental Protocols

A detailed understanding of the experimental procedures is essential for the replication and validation of scientific findings.

Synthesis and Crystallization

The title compound, 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, was synthesized via a one-pot, three-component reaction.[1]

-

Reaction Setup : A mixture of chalcone (1.0 equiv), 2-cyanoacetamide (1.05 equiv), and DABCO (0.2 equiv) was dissolved in dimethyl sulfoxide (DMSO, 0.2 mL).

-

Initial Heating : The reaction mixture was heated in a sealed tube at 353 K for 2 hours.

-

Sulfur Addition and Final Heating : Elemental sulfur (0.2 equiv) was added to the mixture, and the temperature was increased to 393 K for an additional 24 hours.

-

Product Precipitation : After cooling to room temperature, methanol was added to precipitate the crude product.

-

Purification : The precipitate was filtered and washed thoroughly with methanol and dichloromethane.

-

Crystallization : Single crystals suitable for X-ray analysis were obtained by recrystallization of the purified compound from a DMSO/DMF mixture.[1]

X-ray Data Collection and Structure Refinement

Data for the single crystal was collected using a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector, using Mo Kα radiation.

-

Data Collection : The crystal was kept at 293(2) K during data collection.

-

Data Processing : The collected data were processed using the SAINT software package.

-

Structure Solution : The crystal structure was solved by direct methods using the SHELXT program.

-

Structure Refinement : The structure was refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in calculated positions and refined using a riding model.

Visualizations: Workflows and Interactions

Visual diagrams are indispensable for conceptualizing complex processes and relationships in structural chemistry.

Structural Commentary

The crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile reveals several key features. The core δ-lactam moiety is nearly planar.[1] The phenyl group and the naphthyl group are rotated with respect to this central ring, with dihedral angles of 50.4(4)° and 35.6(5)° respectively.

The most significant feature of the crystal packing is the formation of inversion-related dimers through N—H⋯O hydrogen bonds.[1] These dimers are further organized into a stable three-dimensional network by π–π stacking interactions between the aromatic rings of adjacent dimers. This combination of strong hydrogen bonding and weaker π-stacking interactions dictates the overall solid-state architecture of the compound, which can influence its physical properties and biological activity.

References

Spectroscopic Profile of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of expected spectral characteristics based on closely related analogs. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridone core is a common scaffold in numerous biologically active molecules. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and similar compounds, ensuring purity and structural integrity during synthesis and further development.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | 12.0 - 13.0 | br s | - |

| Phenyl-H (ortho) | 7.8 - 8.0 | d or m | ~ 7-8 |

| Phenyl-H (meta, para) | 7.3 - 7.6 | m | - |

| Pyridone-H (H4) | 6.8 - 7.2 | d | ~ 5-7 |

| Pyridone-H (H5) | 6.4 - 6.8 | d | ~ 5-7 |

Note: Chemical shifts are referenced to TMS and are solvent-dependent. The broad singlet for the NH proton is characteristic and its chemical shift can be highly variable.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 160 - 165 |

| C-CN (C3) | 100 - 105 |

| C-H (C4) | 135 - 145 |

| C-H (C5) | 110 - 120 |

| C-Phenyl (C6) | 150 - 155 |

| CN | 115 - 120 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho) | 128 - 130 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 130 - 133 |

Note: These are approximate chemical shift ranges and can be influenced by solvent and substitution.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch | 2210 - 2230 | Strong |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic/Pyridone) | 1550 - 1620 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M]+• | 196.06 |

| [M+H]+ | 197.07 |

| [M+Na]+ | 219.05 |

Note: The molecular formula for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is C₁₂H₈N₂O, with a molecular weight of 196.21 g/mol .

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques.

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, producing protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. This is a "soft" ionization technique that often leaves the molecular ion intact.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility

Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and routes of administration. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] For instance, polar compounds tend to dissolve in polar solvents like water and ethanol, while non-polar compounds are more soluble in non-polar solvents such as hexane.[1]

Factors influencing the solubility of an organic compound like 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile include:

-

Molecular Structure: The presence of polar functional groups (e.g., -CN, -NH, C=O) and a non-polar phenyl group will dictate its interaction with different solvents.

-

Temperature: Generally, the solubility of solids increases with temperature.[1]

-

Solvent Polarity: The polarity of the solvent determines its ability to solvate the solute molecules.

Given the lack of published quantitative data, experimental determination of the solubility of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is necessary. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a solid organic compound such as 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. This method is based on the shake-flask technique, which is a common and reliable method.[1]

Objective: To quantitatively determine the solubility of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile in various common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (high purity)

-

Solvents:

-

Water (distilled or deionized)

-

Ethanol (95% or absolute)

-

Methanol

-

Acetone

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile into a series of vials. An excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using an orbital shaker or vortex mixer for a sufficient period to reach equilibrium. This may take 24 to 72 hours.[1] It is advisable to periodically check for undissolved solid to confirm that saturation has been maintained.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Data Calculation and Presentation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Summarize the quantitative data in a structured table for easy comparison.

-

Data Presentation

As no specific quantitative data for the solubility of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile was found in the literature, the following table is a template that should be populated with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile in common laboratory solvents is not currently published, this guide provides a robust experimental framework for its determination. Understanding the solubility of this compound is essential for its application in research and drug development. The provided protocol, based on the widely accepted shake-flask method, offers a reliable means to generate this crucial data. Researchers are encouraged to perform these experiments to build a comprehensive physicochemical profile of this compound.

References

A Comprehensive Technical Guide to 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth overview of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound that has garnered significant interest within the scientific community. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical identity, synthesis, physicochemical properties, and its promising biological activities, with a focus on its potential as an anticancer agent.

Chemical Identity

-

IUPAC Name: 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

-

CAS Number: 43083-13-2

-

Molecular Formula: C₁₂H₈N₂O

-

Synonyms: 3-Cyano-2-hydroxy-6-phenylpyridine, 2-hydroxy-6-phenylnicotinonitrile, 2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

Physicochemical and Spectral Data

The structural integrity and purity of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives are confirmed through various analytical techniques. The characteristic spectral data are summarized below.

| Property | Data |

| Appearance | Typically a white to yellow or green-yellow solid[1]. |

| Infrared (IR) ν (cm⁻¹) | ~3142 (N-H), ~2219 (C≡N), ~1649 (C=O)[2][3]. |

| ¹H NMR (DMSO-d₆) δ (ppm) | ~12.82 (br s, 1H, NH), 7.31-8.55 (m, Ar-H), ~6.82 (s, 1H, Pyridone-Ring-H)[1][2][3]. |

| ¹³C NMR (DMSO-d₆) δ (ppm) | ~162.0 (C=O), ~159.8, ~151.4, ~136.0, ~132.2, ~131.1, ~130.4, ~128.9, ~128.7, ~128.5, ~128.2, ~127.7, ~116.5 (C≡N), ~106.1[1]. |

Synthesis and Experimental Protocols

The synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its analogs is often achieved through efficient one-pot multicomponent reactions. A common and cost-effective method involves the condensation of an aromatic aldehyde, a ketone (e.g., acetophenone), and a cyano-containing active methylene compound (e.g., ethyl cyanoacetate or cyanoacetamide) in the presence of a basic catalyst.

General Synthesis Protocol

A widely employed procedure for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles is as follows:

-

A mixture of an appropriate aromatic aldehyde (1 mmol), an acetophenone derivative (1 mmol), and ethyl cyanoacetate (1 mmol) is prepared in ethanol.

-

A catalytic amount of ammonium acetate and a few drops of piperidine are added to the reaction mixture[2][3].

-

The mixture is stirred at ambient temperature or refluxed for a specified duration, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is then washed with a suitable solvent (e.g., ethanol, water) and can be further purified by recrystallization to yield the desired 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative[1].

Biological Activity and Therapeutic Potential

Derivatives of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile have demonstrated a broad spectrum of biological activities, with their anticancer properties being of particular note.

Antiproliferative and Cytotoxic Activity

Numerous studies have reported the potent cytotoxic effects of these compounds against a variety of human cancer cell lines. The inhibitory concentrations (IC₅₀) for several derivatives are presented in the table below, highlighting their efficacy and selectivity.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 14a | NCIH 460 (Lung) | 0.025 ± 0.0026 | |

| RKOP 27 (Colon) | 0.016 ± 0.002 | [2] | |

| HeLa (Cervical) | 0.127 ± 0.025 | [2] | |

| U937 (Lymphoma) | 0.422 ± 0.026 | [2] | |

| SKMEL 28 (Melanoma) | 0.255 ± 0.002 | [2] | |

| 2 | HepG-2 (Liver) | 51.59 ± 2.90 | [4] |

| Caco-2 (Colorectal) | 41.49 ± 2.50 | [4] | |

| Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | |

| MCF-7 (Breast) | 2.85 ± 0.1 | [5] | |

| Compound 4 | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [5] |

| MCF-7 (Breast) | 5.59 ± 0.3 | [5] |

Mechanism of Action: Kinase Inhibition

The anticancer activity of this class of compounds is, in part, attributed to their ability to inhibit key signaling kinases involved in cancer cell proliferation and survival, such as PIM-1, EGFR, and VEGFR-2.

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter). Inhibition of PIM-1 by 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives prevents the phosphorylation of BAD, leading to its activation and the subsequent initiation of the apoptotic cascade, characterized by the cleavage of caspase-3.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Conclusion

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The ease of their synthesis via multicomponent reactions, coupled with their significant antiproliferative activities against a range of cancer cell lines, underscores their potential for the development of novel anticancer therapeutics. The mechanism of action, involving the inhibition of key oncogenic kinases like PIM-1, provides a solid rationale for their further investigation and optimization as lead compounds in drug discovery programs. This technical guide provides a foundational understanding for researchers to explore and expand upon the therapeutic applications of this important class of heterocyclic compounds.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Diverse Biological Activities of Dihydropyridine Derivatives: A Technical Guide for Researchers

Introduction: Dihydropyridine (DHP) derivatives, a class of heterocyclic organic compounds, are a cornerstone in medicinal chemistry. Initially recognized for their potent L-type calcium channel blocking activity, leading to their widespread use as antihypertensive agents, the therapeutic potential of the dihydropyridine scaffold has expanded significantly.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of dihydropyridine derivatives for researchers, scientists, and drug development professionals. It delves into their established role as cardiovascular agents and explores their emerging potential in oncology, infectious diseases, and the management of inflammatory and metabolic disorders. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this promising area.

Calcium Channel Blocking Activity

Dihydropyridine derivatives are most renowned for their role as L-type calcium channel blockers.[1] By binding to the α1 subunit of the L-type voltage-gated calcium channels, primarily in vascular smooth muscle, they inhibit the influx of extracellular calcium ions.[3] This leads to vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[4] Several dihydropyridine-based drugs are clinically approved and widely prescribed for the treatment of hypertension and angina.[5][6]

Quantitative Data: Calcium Channel Blocking Activity

| Derivative Example | Target/Assay | IC50 / pEC50 | Reference |

| Nifedipine | Rat brain (+)-[3H]PN 200-110 binding | IC50: 0.43 to 3.49 μM (for various derivatives) | [7] |

| Compound 5 | Porcine Coronary Artery Smooth Muscles | pEC50: 6.46 ± 0.07 | [8] |

| Verapamil (Reference) | Porcine Coronary Artery Smooth Muscles | pEC50: 6.97 ± 0.15 | [8] |

| m-Nifedipine (Reference) | Porcine Coronary Artery Smooth Muscles | pEC50: 6.48 ± 0.05 | [8] |

Experimental Protocol: Evaluation of Calcium Channel Blocking Activity (Isolated Tissue Bath)

Objective: To assess the vasorelaxant effect of dihydropyridine derivatives on isolated arterial rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Potassium chloride (KCl)

-

Dihydropyridine test compounds

-

Reference calcium channel blocker (e.g., Nifedipine)

-

Isolated tissue bath system with force transducers

-

Data acquisition system

Procedure:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

-

Suspend the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath.

-

Once the contraction has stabilized, add the dihydropyridine test compound in a cumulative manner to obtain a concentration-response curve.

-

Record the relaxation response at each concentration.

-

Calculate the percentage relaxation relative to the maximal KCl-induced contraction.

-

Determine the pEC50 (-log of the molar concentration producing 50% of the maximal relaxation) for each compound.

Signaling Pathway: Calcium Channel Blockade

Mechanism of Dihydropyridine-induced Vasodilation.

Anticancer Activity

Emerging evidence highlights the potential of dihydropyridine derivatives as anticancer agents.[9] Their mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance in cancer cells.[10][11]

Quantitative Data: Anticancer Activity

| Derivative Example | Cancer Cell Line | IC50 / GI50 | Reference |

| Compound 3g | MCF-7 (Breast) | IC50: 24.5 µM | [12] |

| VdiE-2N | HN13 (Head and Neck) | IC50: 9.56 µM | [10] |

| VdiE-2N | HN12 (Head and Neck) | IC50: 22.45 µM | [10] |

| Doxorubicin (Reference) | MCF-7 (Breast) | - | [12] |

| Compound 7b | U87MG (Glioblastoma) | - | [13] |

| Compound 7d | A549 (Lung) | - | [13] |

| Compound 7e | Caco-2 (Colorectal) | - | [13] |

| Compound 7f | Caco-2 (Colorectal) | - | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of dihydropyridine derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dihydropyridine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the dihydropyridine test compounds and a vehicle control.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Anticancer Mechanism (Apoptosis Induction)

Mitochondrial-mediated Apoptosis by Dihydropyridines.

Antimicrobial Activity

Dihydropyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[14][15] Their mechanisms of action can involve the inhibition of essential enzymes like DNA gyrase or disruption of the microbial cell membrane.[6][16]

Quantitative Data: Antimicrobial Activity

| Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Derivative 33 | Mycobacterium smegmatis | 9 | [14] |

| Derivative 33 | Staphylococcus aureus | 25 | [14] |

| Derivative 33 | Escherichia coli | 100 | [14] |

| Compound 6b | Escherichia coli | 1.95 | [17] |

| Compound 6c | Escherichia coli | 0.97 | [17] |

| Compound 3c | Escherichia coli | 6.0 | [12] |

| Compound 4c | Lactiplantibacillus plantarum | 10.0 | [12] |

| Erythromycin (Reference) | - | - | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of dihydropyridine derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Dihydropyridine test compounds

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the dihydropyridine test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: Antimicrobial Mechanism (DNA Gyrase Inhibition)

Inhibition of Bacterial DNA Gyrase by Dihydropyridines.

Antioxidant Activity

Several dihydropyridine derivatives exhibit significant antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from the N-H group of the dihydropyridine ring to scavenge free radicals.[4] This activity is being explored for its therapeutic potential in conditions associated with oxidative stress.[18][19][20]

Quantitative Data: Antioxidant Activity

| Derivative Example | Assay | Activity | Reference |

| Lacidipine | ROS reduction in BAECs | Lowest IC50 | [21] |

| Lercanidipine | ROS reduction in BAECs | Significant reduction | [21] |

| Cerebrocrast | Glucose metabolism in diabetic rats | Significant decrease in plasma glucose | [17] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of dihydropyridine derivatives.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Dihydropyridine test compounds

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or standard solution to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Other Biological Activities

Beyond the major activities detailed above, dihydropyridine derivatives have shown potential in several other therapeutic areas:

-

Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[22]

-

Anticonvulsant Activity: Certain dihydropyridines have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[16][23]

-

Antidiabetic Activity: Some derivatives have been observed to lower blood glucose levels in animal models of diabetes.[17]

Quantitative Data: Anti-inflammatory, Anticonvulsant, and Antidiabetic Activities

| Activity | Derivative Example | Model/Assay | Quantitative Data | Reference |

| Anti-inflammatory | Compound 5d | HRBC membrane stabilization | IC50: 1.96 ± 0.09 mM | [22] |

| Anti-inflammatory | Pyrimidine derivative L1 | COX-2 Inhibition | High selectivity | [22] |

| Anticonvulsant | Nimodipine | Electrocortical Shock Seizures | 440 µg/kg decreased seizure discharge | [24] |

| Anticonvulsant | Ryodipine + Sodium valproate | Maximal Electroshock Seizure | 30-fold dose reduction | [23] |

| Antidiabetic | Cerebrocrast | STZ-induced diabetic rats | Returned plasma glucose to basal levels | [17] |

| Antidiabetic | Secoisolariciresinol diglucoside (SDG) | STZ-induced diabetic rats | 64.62% reduction in glucose at 48h | [25] |

Experimental Protocols: Key In Vivo Models

-

Carrageenan-Induced Paw Edema (Anti-inflammatory): This model involves injecting carrageenan into the paw of a rodent to induce localized inflammation. The efficacy of a test compound is determined by its ability to reduce the resulting paw swelling over time.

-

Maximal Electroshock (MES) Test (Anticonvulsant): This test induces tonic-clonic seizures in rodents via electrical stimulation. The anticonvulsant activity of a compound is assessed by its ability to prevent the tonic hindlimb extension phase of the seizure.[26]

-

Streptozotocin (STZ)-Induced Diabetes (Antidiabetic): STZ is a chemical that is toxic to pancreatic β-cells. Administering STZ to rodents induces a state of hyperglycemia that mimics type 1 diabetes, allowing for the evaluation of glucose-lowering agents.[27][28]

Conclusion

The dihydropyridine scaffold represents a versatile platform for the development of a wide range of therapeutic agents. While their role as calcium channel blockers in cardiovascular medicine is well-established, their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, and antidiabetic agents is a rapidly expanding area of research. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of dihydropyridine derivatives. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for novel and effective treatments for a multitude of diseases.

References

- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyridines and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effect of a dihydropyridine derivative to Ca2+ entry pathways in neuronal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 6. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]

- 7. Antioxidant effects and the therapeutic mode of action of calcium channel blockers in hypertension and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-cancer activity of a new dihydropyridine derivative, VdiE-2N, in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticonvulsant Effects of New 1, 4-DihydropyridineDerivatives Containing Imidazolyl Moiety Against Seizures Induced by Pentylenetetrazole and Maximal Electroshock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of new and known 1,4-dihydropyridine derivatives on blood glucose levels in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Atherosclerotic Potential of Dihydropyridine Calcium Channel Blockers [jstage.jst.go.jp]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [The anticonvulsive activity of the 1,4-dihydropyridine derivative riodipine and other anticonvulsants when used in combination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 25. researchgate.net [researchgate.net]

- 26. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of anticonvulsant effect of two novels 4-[1-(4-fluorobenzyl)- 5-imidazolyl] dihydropyridine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. While a singular "discovery" event is not well-documented, its history is intrinsically linked to the development of multicomponent reactions for the synthesis of functionalized pyridones. This document details the prevalent synthetic methodologies, including experimental protocols and associated quantitative data. Furthermore, it explores the known biological activities of this class of compounds and visualizes key synthetic pathways using Graphviz diagrams.

Introduction: The Rise of a Privileged Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a prominent "privileged scaffold" in drug discovery, recognized for its ability to interact with a wide range of biological targets. The presence of a phenyl group at the 6-position and a nitrile at the 3-position creates a molecule with significant potential for diverse biological activities, including anticancer and anti-inflammatory properties. The history of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is not marked by a single point of discovery but rather by the evolution of synthetic strategies that made this class of compounds readily accessible for biological screening.

Historical Context and Discovery

The discovery of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is best understood within the broader history of pyridone synthesis. Early methods for creating the pyridone ring were often multi-step and lacked efficiency. A significant breakthrough came with the advent of one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single synthetic operation.

The synthesis of functionalized 2-pyridones often relies on the reaction of an active methylene compound, such as cyanoacetamide or ethyl cyanoacetate, with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. These reactions, often variations of the Michael addition followed by intramolecular cyclization and subsequent aromatization, have become the cornerstone for accessing the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold. While it is challenging to pinpoint the exact first synthesis of the unsubstituted 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, its preparation is a direct application of these well-established synthetic principles.

Synthetic Methodologies

The primary route for the synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives is through multicomponent reactions. These methods are favored for their high efficiency, atom economy, and the ability to generate molecular diversity.

One-Pot Three-Component Synthesis

A common and efficient method involves the one-pot reaction of an aromatic aldehyde, a methyl ketone, and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) in the presence of a base.

-

To a round-bottom flask, add:

-

Benzaldehyde (1 equivalent)

-

Acetophenone (1 equivalent)

-

Ethyl cyanoacetate (1 equivalent)

-

Ammonium acetate (excess, e.g., 8 equivalents)

-

-

Add ethanol as the solvent.

-

Reflux the mixture for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.

Synthesis via Chalcone Intermediate

An alternative, two-step approach involves the initial synthesis of a chalcone (1,3-diphenyl-2-propen-1-one) followed by its reaction with cyanoacetamide.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide, dropwise with stirring.

-

Continue stirring at room temperature for several hours until a precipitate forms.

-

Collect the solid by filtration, wash with water until the washings are neutral, and then wash with cold ethanol.

-

Recrystallize the crude chalcone from ethanol.

Step 2: Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

-

To a solution of the synthesized chalcone (1 equivalent) in ethanol, add cyanoacetamide (1 equivalent).

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with ethanol and recrystallize from a suitable solvent.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. Please note that specific yields and spectral data can vary based on the exact substrates and reaction conditions used.

| Parameter | Value Range | Reference Compound Example |

| Yield | 70-95% | 4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Melting Point (°C) | 250-300 | ~290 °C for the 4,6-diphenyl derivative |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.0-13.0 (br s, 1H, NH), 6.5-8.5 (m, Ar-H) | For a 4,6-diaryl derivative: δ 12.82 (br s, 1H, NH), 7.5-8.0 (m, 10H, Ar-H), 6.82 (s, 1H, Pyridone-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 160-165 (C=O), 150-160 (C-Ar), 115-120 (CN), 90-110 (C-CN) | For a 4,6-diaryl derivative: δ 162.0 (C=O), 159.8, 151.4, 136.0, 132.2, 131.1, 130.4, 128.9, 128.7, 128.5, 128.2, 127.7 (Ar-C), 116.5 (CN), 106.1 (C-CN) |

| IR (KBr, cm⁻¹) | 3100-3300 (N-H), 2210-2230 (C≡N), 1640-1670 (C=O) | ~3150 (NH), ~2220 (CN), ~1650 (C=O) |

| Mass Spec (m/z) | [M]+ or [M+H]+ corresponding to the molecular weight | For C₁₈H₁₂N₂O (4,6-diphenyl derivative): m/z 272 |

Biological Activities and Signaling Pathways

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is associated with a broad range of biological activities. While specific data for the unsubstituted 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is limited in publicly available literature, numerous derivatives have been extensively studied.

Key Reported Activities:

-

Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

-

p38α MAP Kinase Inhibition: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α mitogen-activated protein kinase, a key enzyme in inflammatory signaling pathways.[1]

-

Anti-inflammatory Activity: The inhibition of pro-inflammatory cytokines and enzymes is another hallmark of this class of compounds.

Conclusion

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile stands as a testament to the power of modern synthetic methodologies in providing access to biologically relevant chemical scaffolds. While its specific "discovery" is intertwined with the development of multicomponent reactions, its value in medicinal chemistry is undeniable. The synthetic routes detailed in this guide are robust and versatile, allowing for the generation of a wide array of derivatives for further investigation. The promising biological activities associated with this core structure, particularly in the realms of oncology and inflammation, ensure that 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its analogs will remain a focal point of research and drug development for the foreseeable future.

References

Structural Analogs of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile core scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological evaluation, and the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers and scientists involved in the design and development of novel therapeutics.

Core Structure and Points of Modification

The parent molecule, 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, offers several positions for structural modification to explore and optimize biological activity. These key positions include the N1 position of the pyridone ring, the C4 and C5 positions, and the C6-phenyl ring.

Biological Activities of Structural Analogs

Derivatives of the 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold have been extensively investigated for their potential as therapeutic agents, demonstrating significant activity in several key areas of drug discovery.

Antiproliferative and Cytotoxic Activity

A primary focus of research on these analogs has been their potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines. Modifications at the C4 and C6 positions of the pyridone ring, as well as substitutions on the C6-phenyl group, have yielded compounds with significant anticancer potential.

Kinase Inhibition

Several structural analogs have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in cancer.

-

PIM-1 Kinase: Certain dihydropyridine-3-carbonitrile derivatives have shown strong inhibitory effects against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[1][2][3]

-

p38α Mitogen-Activated Protein (MAP) Kinase: A series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been synthesized and identified as potent inhibitors of p38α MAP kinase, a key enzyme in the cellular response to stress and inflammation.

-

VEGFR-2 and HER-2: Some cyanopyridone derivatives have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in cancer therapy.

Quantitative Data Summary

The following tables summarize the biological activity data for representative structural analogs of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.

Table 1: Antiproliferative Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs

| Compound ID | Modifications | Cancer Cell Line | IC50 (nM) | Reference |

| 14a | 4-(4-chlorophenyl), 6-(naphthalen-1-yl), with further modifications | NCIH 460 | 25 ± 2.6 | [4] |

| RKOP 27 | 16 ± 2 | [4] | ||

| HeLa | 127 ± 25 | [4] | ||

| U937 | 422 ± 26 | [4] | ||

| SKMEL 28 | 255 ± 2 | [4] | ||

| 5a | 6-amino, 4-phenyl, 1-(3-(trifluoromethyl)phenyl) | MCF-7 | 1770 | |

| 5e | 6-amino, 4-(4-bromophenyl), 1-(3-(trifluoromethyl)phenyl) | MCF-7 | 1390 | |

| IIb | 2-imino, C3-methylthioimidazole, C6-(4-bromophenyl) | HT-29 | >130 µM | [1] |

| Ic | 2-imino, C3-methylthioimidazole, C6-benzodioxole | HT-29 | >130 µM | [1] |

Table 2: Kinase Inhibitory Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| Ic | PIM-1 | 111.01 | [1][2][3] |

| IIa | PIM-1 | < 150 | [1] |

| Ia | PIM-1 | < 150 | [1] |

| IIc | PIM-1 | 433.71 | [1][2][3] |

| 5a | VEGFR-2 | 217 ± 20 | |

| HER-2 | 168 ± 9 | ||

| 5e | VEGFR-2 | 124 ± 11 | |

| HER-2 | 77 ± 3 | ||

| Generic | p38α MAP Kinase | As low as 70 |

Experimental Protocols

General Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles

A common and efficient method for the synthesis of this scaffold is a one-pot, multi-component reaction.[5]

Materials:

-

Appropriate aromatic or heterocyclic aldehyde

-

Substituted acetophenone (e.g., 1-(naphthalen-1-yl)ethanone)

-

Ethyl cyanoacetate

-

Ammonium acetate (catalyst)

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of the aldehyde (1 mmol), acetophenone (1 mmol), and ethyl cyanoacetate (1 mmol) is prepared in ethanol.

-

A catalytic amount of ammonium acetate and a few drops of piperidine are added to the mixture.

-

The reaction mixture is stirred at ambient temperature.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-